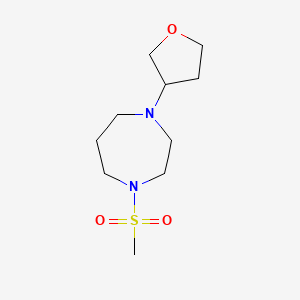

1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields, including medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would include a seven-membered diazepane ring, a tetrahydrofuran ring, and a methylsulfonyl group. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the diazepane ring might undergo reactions at the nitrogen atom, and the methylsulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the diazepane and tetrahydrofuran rings might influence its solubility and stability .科学的研究の応用

Multicomponent Reactions and Cyclization Techniques

The Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a convergent synthesis approach for creating 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method demonstrates the versatility of utilizing diazepane or diazocane systems in chemical synthesis, highlighting the high yield and efficiency of these reactions (Banfi et al., 2007).

Novel Catalysts for Chemical Synthesis

Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst that significantly enhances the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates the potential for high-efficiency, reusable catalytic processes in the creation of complex organic compounds (Goli-Jolodar et al., 2016).

Advancements in Cycloaddition Reactions

The sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions presents an innovative pathway to C-sulfonylated 1,4-diazepines. This research offers insights into the manipulation of sulfonyl groups in complex organic synthesis processes (Heo et al., 2020).

Innovative Methods for Synthesizing Isochromene Derivatives

The study on 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives showcases a method for creating spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines through cycloaddition reactions. This research highlights the potential of diazo compounds in the construction of complex molecular architectures (Ren et al., 2017).

Sulfonyl Azides in Synthesis

Sulfonyl azides are identified as valuable reagents for diazo transfer to the α-methylene position of carbonyl compounds, demonstrating their utility in the synthesis of biologically active compounds and pharmaceutical intermediates. This application underscores the importance of sulfonyl azides in facilitating complex synthesis reactions (Katritzky et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJGUSIZVLRESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCN(CC1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)

![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)